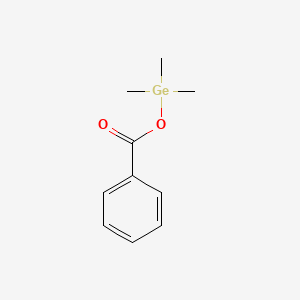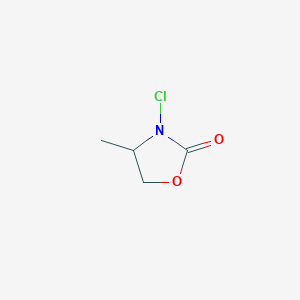
3-Chloro-4-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and a methyl group attached to the ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-amino-2-methylpropanol with phosgene or triphosgene under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone N-oxides.
Reduction Reactions: Reduction of the oxazolidinone ring can yield amino alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Various substituted oxazolidinones.
Oxidation Reactions: Oxazolidinone N-oxides.
Reduction Reactions: Amino alcohols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial protein synthesis.
Medicine: Explored for its potential use in the development of new antibiotics, particularly against drug-resistant bacterial strains.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The compound’s unique structure allows it to evade common resistance mechanisms, enhancing its efficacy against resistant strains.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-methyl-1,3-oxazolidin-2-one can be compared with other oxazolidinones, such as linezolid and tedizolid:
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria. It shares a similar mechanism of action but differs in its chemical structure and spectrum of activity.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity compared to linezolid. It also exhibits a similar mechanism of action but has improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new antimicrobial agents. Continued research on this compound and its derivatives will likely yield further insights into its mechanisms of action and broaden its range of applications.
Eigenschaften
CAS-Nummer |
33744-01-3 |
|---|---|
Molekularformel |
C4H6ClNO2 |
Molekulargewicht |
135.55 g/mol |
IUPAC-Name |
3-chloro-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6ClNO2/c1-3-2-8-4(7)6(3)5/h3H,2H2,1H3 |
InChI-Schlüssel |
CMWSYRGMMHZGJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=O)N1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


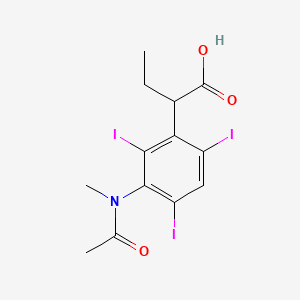
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)


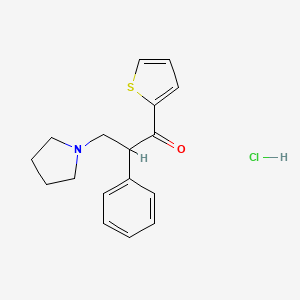
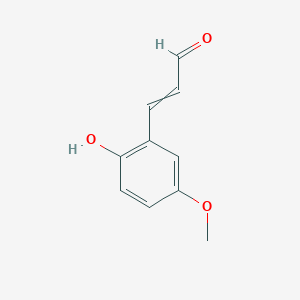
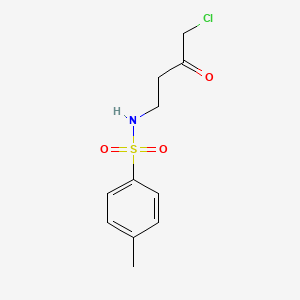
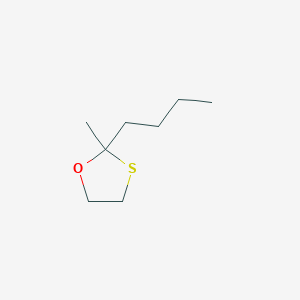
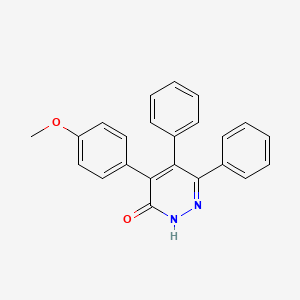
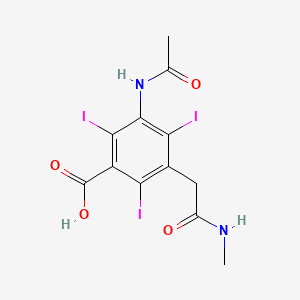
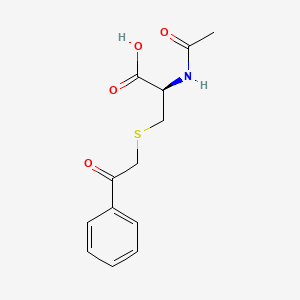
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)

